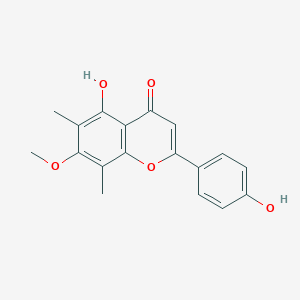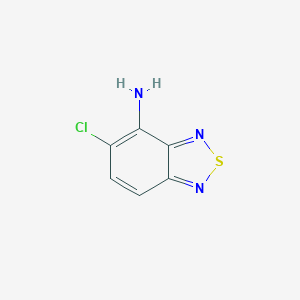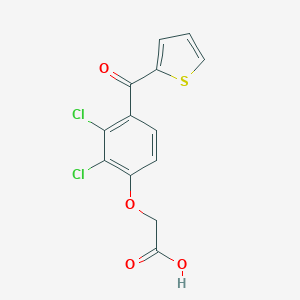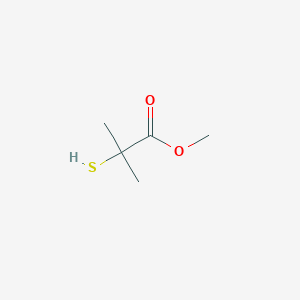
Methyl 2-methyl-2-sulfanylpropanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to methyl 2-methyl-2-sulfanylpropanoate involves various chemical reactions that aim to introduce the sulfanyl group into the molecule. For instance, photoredox-catalyzed cascade annulation has been used to synthesize benzothiophenes and benzoselenophenes from methyl(2-(phenylethynyl)phenyl)sulfanes with sulfonyl chlorides, showing the versatility of sulfanyl-containing compounds in synthesis reactions (Yan et al., 2018).
Molecular Structure Analysis
The molecular structure and electron-density distribution of bis(methylene)-λ4 -sulfane, a compound related to methyl 2-methyl-2-sulfanylpropanoate, have been analyzed through single-crystal X-ray diffraction. This analysis revealed a bent C=S=C geometry, highlighting the unique structural features of sulfanyl-containing compounds (Sugamata et al., 2018).
Chemical Reactions and Properties
Sulfanyl-containing compounds participate in various chemical reactions, including photoredox-catalyzed processes that lead to the formation of complex structures. These reactions demonstrate the reactivity of the sulfanyl group in facilitating the synthesis of heterocyclic compounds, which can be crucial for developing pharmaceuticals and materials science applications (Yan et al., 2018).
Physical Properties Analysis
The physical properties of sulfanyl-containing compounds, including stability under atmospheric conditions and reaction to elevated temperatures, are significant for their storage and application in various chemical processes. For example, bis(methylene)-λ4 -sulfane exhibits extraordinary stability under atmospheric conditions and even at elevated temperatures, which is essential for its practical applications (Sugamata et al., 2018).
Chemical Properties Analysis
The chemical properties of methyl 2-methyl-2-sulfanylpropanoate derivatives, such as reactivity, electronic structure, and potential as bioactive agents, are explored through various analytical methods, including density functional theory (DFT) computations and molecular docking studies. These analyses help in understanding the interaction mechanisms and potential applications of these compounds in biological systems (Murugavel et al., 2016).
Applications De Recherche Scientifique
Antimicrobial Properties
Methyl 2-methyl-2-sulfanylpropanoate exhibits potent and selective activities against the gastric pathogen Helicobacter pylori. The compound has shown promising results as an anti-H. pylori agent with low minimal inhibition concentrations against various clinically relevant H. pylori strains, including those resistant to traditional treatments. Additionally, it displayed minimal activity against a range of other microorganisms, indicating its specificity and potential as a novel treatment option (Carcanague et al., 2002).
Synthesis of Pharmaceutical Compounds
The compound has been utilized in the synthesis of pharmaceutical compounds. For instance, methyl 2-arylpropanoates, which possess anti-inflammatory and analgesic activities, have been synthesized via the reaction of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base. These compounds play a significant role in pharmaceutical development, offering a pathway for the creation of nonsteroidal anti-inflammatory drugs (Yamauchi et al., 1987).
Optical Activity in Synthesis
The compound is part of a synthesis process for optically active 2-fluoropropanoic acid and its analogs. The high enantiomeric purity of these compounds is essential for various applications in the synthesis of bioactive molecules, potentially impacting the development of new drugs and therapeutic agents (Fritz-Langhals & Schu¨tz, 1993).
Structural and Conformational Studies
In the realm of structural chemistry, methyl 2-methyl-2-sulfanylpropanoate derivatives, like captopril and its dimer captopril disulfide, have been studied for their structural and conformational properties. These studies provide insights into the molecular geometries and potential interactions in the crystalline form, contributing to our understanding of drug design and the behavior of pharmaceutical compounds under various conditions (Bojarska et al., 2015).
Chemical Transformations and Catalysis
Methyl 2-methyl-2-sulfanylpropanoate is involved in chemical transformations and catalytic processes. For example, it's part of the Baylis-Hillman reaction for synthesizing methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. Such reactions are crucial in organic synthesis, providing pathways to various organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Basavaiah et al., 2000).
Mécanisme D'action
Target of Action
Methyl 2-methyl-2-sulfanylpropanoate is a compound with potential anticancer activity . The primary targets of this compound are human HCT-116 and MCF-7 cell lines . These cell lines are commonly used in cancer research, with HCT-116 representing colon cancer cells and MCF-7 representing breast cancer cells .
Mode of Action
It’s suggested that the compound interacts with its targets through a chemoselective michael reaction . This interaction leads to changes in the cellular processes of the cancer cells, potentially inhibiting their growth and proliferation .
Biochemical Pathways
Given its potential anticancer activity, it may affect pathways related to cell growth, proliferation, and apoptosis . The downstream effects of these changes could include reduced tumor growth and potentially, tumor shrinkage .
Result of Action
The molecular and cellular effects of Methyl 2-methyl-2-sulfanylpropanoate’s action are likely related to its potential anticancer activity. In studies, some derivatives of the compound exhibited IC50’s in the range of 1.9−7.52 μg/mL on the HCT-116, and 2.3−6.62 μg/mL on the MCF-7 cell lines . This suggests that the compound may have a significant inhibitory effect on these cancer cell lines .
Propriétés
IUPAC Name |
methyl 2-methyl-2-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-5(2,8)4(6)7-3/h8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBKKPXFGMZCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557096 | |
| Record name | Methyl 2-methyl-2-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87123-08-8 | |
| Record name | Methyl 2-methyl-2-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-METHYL-2-SULFANYLPROPANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B17810.png)
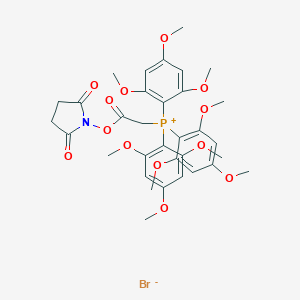
![[3,4-diacetyloxy-5-(2,6-dioxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B17814.png)


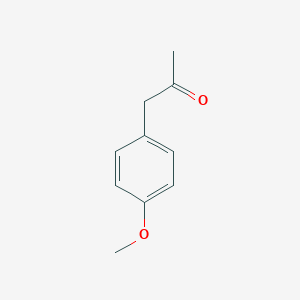
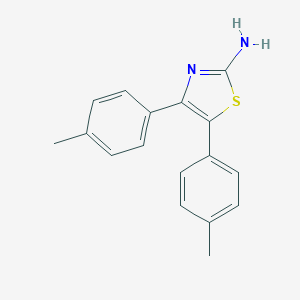
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)
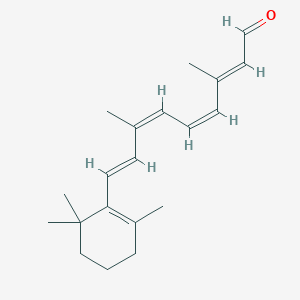
![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)
